6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
This compound is a thieno[3,2-d]pyrimidin-4-amine derivative . It has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The compound has been found to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-amine core with a tert-butyl group attached . The exact 3D conformation and crystal structure are not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the current literature. Its molecular formula is C10H12N2OS .Scientific Research Applications
Histamine H4 Receptor Ligands
Research has been conducted on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). This research aimed to optimize the potency of these compounds for potential anti-inflammatory and antinociceptive applications. One such compound, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, was highlighted for its in vitro potency and in vivo activity as an anti-inflammatory agent and for its antinociceptive activity in a pain model. This study underscores the potential of H4R antagonists in pain management, which might involve compounds structurally related to the one (Altenbach et al., 2008).
Analgesic and Antiparkinsonian Activities
Another line of research has focused on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds have demonstrated promising analgesic and antiparkinsonian activities in pharmacological screening, comparable to established drugs like Valdecoxib® and Benzatropine®. This suggests potential applications in pain management and Parkinson's disease treatment for compounds with similar structural features (Amr et al., 2008).
Antimicrobial Activities
Research into thienopyrimidine derivatives has also revealed significant antimicrobial properties. A series of compounds synthesized from 2,6-bis-(3-amino-2-methyl-4-oxo-9-substituted-3,4-dihydropyrido-[30,20:4,5]-thieno[3,2-d]pyrimidin-7-yl)pyridines showed good antimicrobial activities against a range of pathogens, comparable to streptomycin and fusidic acid. This indicates the potential of such compounds in developing new antimicrobial agents (Sabry et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to produce the energy it needs for survival .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production . This results in energy depletion within the Mycobacterium tuberculosis, affecting its survival .
Pharmacokinetics
The research is ongoing to design new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .
Result of Action
The result of the compound’s action is a decrease in ATP production within the Mycobacterium tuberculosis . This leads to energy depletion within the bacteria, affecting its ability to survive .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis This can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . This suggests that the compound may interact with this enzyme and potentially other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, the compound has been shown to display activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 . This suggests that 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on Cyt-bd suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-20(2,3)16-4-5-17(26)25(23-16)12-14-6-9-24(10-7-14)19-18-15(8-11-27-18)21-13-22-19/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHYHVRBEDSLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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